Structural Differentiation: Morpholinopyridazine vs. Pyridinyl Hinge Binder in LRRK2 Affinity
The morpholinopyridazine hinge-binding motif present in this compound is structurally distinct from the pyridinyl analogs explored in the foundational SAR study [1]. In that study, the pyridazine analog 7a showed comparable potency to the pyridine analog 6g [1]. The addition of a morpholine substituent, a modification not directly tested, is expected to alter the interaction with the gatekeeper residue M1947 and the solvent-exposed region, potentially impacting both potency and kinase selectivity profile [1].
| Evidence Dimension | Effect of heteroaryl hinge binder on LRRK2 pIC50 |
|---|---|
| Target Compound Data | Not available in primary literature |
| Comparator Or Baseline | Pyridazine analog 7a (pIC50 comparable to pyridine 6g, ~7.0); Pyridine analog 6g (pIC50 = 7.0) |
| Quantified Difference | Not available; structural modification suggests a differentiated interaction profile |
| Conditions | LRRK2 HTRF biochemical assay |
Why This Matters
Procuring a compound with an underexplored heteroaryl motif enables the generation of novel SAR data and potentially unlocks selectivity profiles not achievable with well-characterized pyridine-based analogs.
- [1] Ding, Q. et al. Discovery of 5-substituent-N-arylbenzamide derivatives as potent, selective and orally bioavailable LRRK2 inhibitors. Bioorg. Med. Chem. Lett. 27, 3930–3935 (2017). View Source
